molecular formula C17H17NO3 B448444 Ethyl 4-[(3-methylbenzoyl)amino]benzoate

Ethyl 4-[(3-methylbenzoyl)amino]benzoate

Cat. No.: B448444
M. Wt: 283.32g/mol
InChI Key: ISCPWSXAZXNEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(3-methylbenzoyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester at the carboxyl group and a 3-methylbenzoyl-substituted amino group at the para position of the benzene ring. This compound belongs to a broader class of 4-(acylamino)benzoate esters, which are frequently explored in medicinal chemistry for their structural versatility and biological relevance. Such derivatives are often intermediates in the development of antitumor agents, enzyme inhibitors, or photopolymerization initiators .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32g/mol

IUPAC Name

ethyl 4-[(3-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO3/c1-3-21-17(20)13-7-9-15(10-8-13)18-16(19)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

ISCPWSXAZXNEQG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of Ethyl 4-[(3-methylbenzoyl)amino]benzoate can be contextualized by comparing it with analogous compounds, focusing on substituent variations and their impact on physicochemical behavior, reactivity, and biological activity.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent on Amino Group Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-methylbenzoyl 313.35 Potential enzyme inhibition, antitumor applications (inferred from analogs)
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (I) 2-hydroxybenzyl 301.33 Crystal structure studied; hydrogen-bonding motifs
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (II) 3,5-di-tert-butyl-2-hydroxybenzyl 483.62 Enhanced steric bulk; potential antioxidant activity
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate 2-(4-bromophenyl)acetyl 376.23 Anticancer/antileishmanial activity (as part of tributyltin complexes)
Ethyl 4-(dimethylamino)benzoate Dimethylamino 207.25 High reactivity in photopolymerization; superior resin cement properties
Ethyl 4-((4-fluorobenzoyl)amino)benzoate 4-fluorobenzoyl 317.31 Fluorinated analog; potential pharmacokinetic optimization

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-methylbenzoyl group in the target compound is moderately electron-withdrawing due to the methyl substituent’s inductive effect. This contrasts with electron-donating groups like the dimethylamino group in Ethyl 4-(dimethylamino)benzoate, which enhances nucleophilicity and photopolymerization efficiency in resin cements .
  • Hydrogen Bonding : Compounds with hydroxyl-containing substituents (e.g., I and II ) exhibit intermolecular hydrogen bonding, influencing crystallization behavior and solubility. For instance, I forms N–H⋯O hydrogen bonds, stabilizing its crystal lattice .

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